molecular formula C16H15NO2S2 B2455638 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-90-9

3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2455638
CAS No.: 477868-90-9
M. Wt: 317.42
InChI Key: QZJIWOVUYKHSIM-UHFFFAOYSA-N
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Description

3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazine core with a sulfanyl group attached to a methylbenzyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of 3-methylbenzyl chloride with 1lambda6,4-benzothiazine-1,1(4H)-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazine core or the sulfanyl substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazine ring or the methylbenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Various substituted benzothiazine compounds.

Scientific Research Applications

3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the benzothiazine core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-[(3-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Uniqueness

3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the methyl group on the benzyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-12-5-4-6-13(9-12)10-20-16-11-21(18,19)15-8-3-2-7-14(15)17-16/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIWOVUYKHSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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